

A Comparative Analysis of the Bioactivity of *Uncaria tomentosa* and *Uncaria rhynchophylla* Extracts

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Compound of Interest

Compound Name: *Quinovic acid 3-O-beta-D-glucoside*

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A comprehensive review of existing scientific literature reveals distinct and overlapping bioactive properties of two prominent medicinal plants from the *Uncaria* genus: *Uncaria tomentosa* (Cat's Claw) and *Uncaria rhynchophylla*. This guide synthesizes experimental data to offer a comparative overview of their antioxidant, anti-inflammatory, neuroprotective, and cytotoxic activities, aimed at researchers, scientists, and professionals in drug development.

Key Bioactive Compounds and General Overview

Both species are rich in oxindole alkaloids, which are largely credited for their therapeutic effects. *Uncaria tomentosa*, primarily found in the Amazon rainforest, is well-known for its immunomodulatory and anti-inflammatory properties.^[1] In contrast, *Uncaria rhynchophylla*, a staple in traditional Chinese medicine, is predominantly recognized for its neuroprotective effects.^[2] While both plants share common therapeutic applications, the concentration of specific alkaloids and other phytochemicals leads to variations in their biological potency.

Comparative Bioactivity Data

The following tables summarize quantitative data from various in vitro and in vivo studies, providing a direct comparison of the bioactivities of extracts from *Uncaria tomentosa* and

Uncaria rhynchophylla.

Table 1: Comparative Antioxidant Activity

Assay	Uncaria tomentosa Extract	Uncaria rhynchophylla Extract	Reference
DPPH Radical Scavenging Activity (IC50/RC50)	21.7 mg/ml (vs. U. guianensis)	239.2 ± 16.5 µg/mL	[3][4]
ABTS Radical Scavenging Activity (RC50)	-	458.7 ± 25.0 µg/mL	[4]
Superoxide Dismutase (SOD) Activity	Significant increase in STZ-induced AD rats	Significant increase in STZ-induced AD rats	[5]
Catalase (CAT) Activity	Significant increase in STZ-induced AD rats	Significant increase in STZ-induced AD rats	[5]
Glutathione Peroxidase (GPx) Activity	Significant increase in STZ-induced AD rats	Significant increase in STZ-induced AD rats	[5]

Table 2: Comparative Anti-inflammatory Activity

Biomarker	Uncaria tomentosa Extract	Uncaria rhynchophylla Extract	Reference
TNF- α Production Inhibition (IC50)	14.1 ng/ml	-	[6]
TNF- α Levels	Significant reduction in STZ-induced AD rats	Significant reduction in STZ-induced AD rats	[5]
IL-1 β Levels	Significant reduction in STZ-induced AD rats	Significant reduction in STZ-induced AD rats	[5]
IL-6 Levels	Significant reduction in STZ-induced AD rats	Significant reduction in STZ-induced AD rats	[5]
NF- κ B Activation	Inhibition	Inhibition	[7][8]

Table 3: Comparative Cytotoxicity (IC50 values in μ g/mL)

Cell Line	Uncaria tomentosa Extract	Uncaria rhynchophylla Extract	Reference
HT-29 (Colon Carcinoma)	-	500 µg/ml (methanolic extract showed 15.8% inhibition)	[9]
MCF-7 (Breast Cancer)	IC50 of 10 mg/ml and 20 mg/ml for two active fractions	-	
B16-BL6 (Mouse Melanoma)	40 µg/mL (82% decrease in cell number)	-	[10]
LL/2 (Lewis Lung Carcinoma)	25.06	-	[11]
KB (Cervical Carcinoma)	35.69	-	[11]
SW707 (Colon Adenocarcinoma)	49.06	-	[11]
A-549 (Lung Carcinoma)	40.03	-	[11]
MDA-MB-231 (Breast Cancer)	-	Significant inhibition of cell viability (proanthocyanidins)	

Signaling Pathways and Mechanisms of Action

Caption:U. tomentosa Anti-inflammatory Pathway.

Caption:U. rhynchophylla Neuroprotective Pathway.

Uncaria tomentosa primarily exerts its anti-inflammatory effects through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[9] By blocking NF-κB activation, the extract

reduces the expression of pro-inflammatory cytokines such as TNF- α and various interleukins.
[5]

On the other hand, the neuroprotective activity of *Uncaria rhynchophylla* is mediated, in part, through the activation of the PI3-K/Akt/GSK3 β /MEF2D signaling pathway.[7] The alkaloid rhynchophylline, a major component of *U. rhynchophylla*, has been shown to activate the transcription factor MEF2D, which is crucial for neuronal survival, by inhibiting GSK3 β . [7]

Experimental Protocols

Extraction of Plant Material (Comparative Neuroprotective Study)

A standardized protocol was utilized for the extraction of both *Uncaria tomentosa* (UTE) and *Uncaria rhynchophylla* (URE) for a comparative study on their anti-Alzheimer's disease effects.
[5]

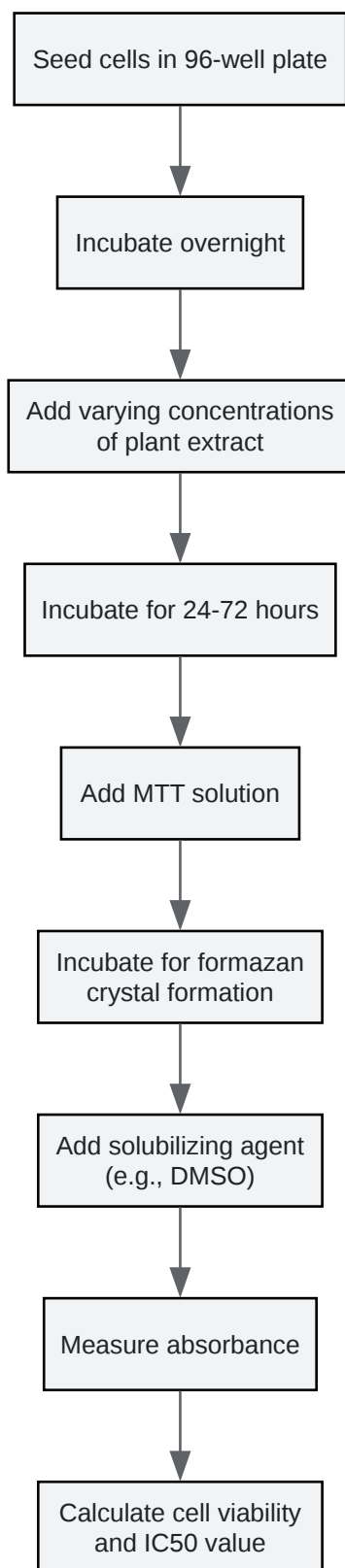
- **Maceration:** 1000 g of the dried and ground herb was macerated in 10 L of 70% aqueous ethanol for 24 hours at room temperature.
- **Ultrasonic Extraction:** The mixture underwent ultrasonic extraction for 1 hour. This process was repeated twice.
- **Filtration and Centrifugation:** The crude extracts were filtered and then centrifuged to remove any undissolved particles.
- **Concentration and Lyophilization:** The pooled extracts were concentrated under reduced pressure and subsequently freeze-dried. The final yields were 14.62% for UTE and 13.88% for URE.[5]

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the extracts were commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[9]

- **Cell Seeding:** Cancer cell lines (e.g., HT-29) were seeded in 96-well plates and incubated.
- **Treatment:** Cells were treated with various concentrations of the plant extracts.

- **MTT Addition:** After the incubation period, MTT solution was added to each well.
- **Incubation and Solubilization:** The plates were incubated to allow for the formation of formazan crystals, which were then solubilized with a suitable solvent (e.g., DMSO).
- **Absorbance Measurement:** The absorbance was measured using a microplate reader to determine cell viability. The IC₅₀ value, the concentration of the extract that inhibits 50% of cell growth, was then calculated.



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Caption: MTT Assay Workflow.

Antioxidant Capacity Assays (DPPH and ABTS)

The free radical scavenging activity of the extracts was determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[4]

- **DPPH Assay:** A solution of DPPH in methanol is mixed with the plant extract. The reduction of the DPPH radical by the antioxidant components of the extract leads to a color change, which is measured spectrophotometrically.
- **ABTS Assay:** The ABTS radical cation is generated by reacting ABTS with an oxidizing agent. The plant extract is then added, and the scavenging of the radical is determined by the decrease in absorbance.

Conclusion

Both *Uncaria tomentosa* and *Uncaria rhynchophylla* extracts demonstrate significant, yet distinct, bioactive profiles. *U. tomentosa* shows potent anti-inflammatory and a broader spectrum of cytotoxic activities against various cancer cell lines. In contrast, *U. rhynchophylla* exhibits strong neuroprotective and antioxidant properties. The direct comparative data from the study by Xu et al. (2021) suggests that both extracts have comparable efficacy in mitigating certain aspects of neurodegeneration, such as oxidative stress and neuroinflammation, in an animal model of Alzheimer's disease.[5] The choice between these two extracts for therapeutic development would therefore depend on the specific pathological targets. Further head-to-head comparative studies across a wider range of bioassays are warranted to fully elucidate their therapeutic potential.

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